molecular formula C9H4Cl2N2O3S B427889 2-[2,4-Dichlorophenoxy]-5-nitrothiazole

2-[2,4-Dichlorophenoxy]-5-nitrothiazole

Cat. No.: B427889
M. Wt: 291.11g/mol
InChI Key: HKQPUSKWQSOXFZ-UHFFFAOYSA-N
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Description

2-[2,4-Dichlorophenoxy]-5-nitrothiazole is a synthetic heterocyclic compound featuring a thiazole core substituted with a 2,4-dichlorophenoxy group at position 2 and a nitro group at position 4. Its molecular formula is C₉H₅Cl₂N₃O₃S, with a molecular weight of 306.12 g/mol. The nitro group at position 5 likely enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H4Cl2N2O3S

Molecular Weight

291.11g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-5-nitro-1,3-thiazole

InChI

InChI=1S/C9H4Cl2N2O3S/c10-5-1-2-7(6(11)3-5)16-9-12-4-8(17-9)13(14)15/h1-4H

InChI Key

HKQPUSKWQSOXFZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2-[2,4-Dichlorophenoxy]-5-nitrothiazole with structurally related thiazole and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Toxicity Profile
This compound C₉H₅Cl₂N₃O₃S 306.12 2,4-Dichlorophenoxy (C-2), Nitro (C-5) Potential herbicide (inferred) Likely carcinogenic
5-Chloro-2,4-diphenylthiazole C₁₅H₁₀ClNS 271.77 Chloro (C-5), Phenyl (C-2, C-4) Pharmaceutical intermediate Not reported
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole C₈H₃Cl₃N₂S 265.55 Chloro (C-5), 2,4-Dichlorophenyl (C-4) Pesticide candidate High toxicity (inferred)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS 283.75 Chloro (C-5), 4-Methoxyphenyl (C-2) Antimicrobial agent Moderate cytotoxicity
Key Observations:

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound is associated with herbicidal activity in auxin mimics (e.g., 2,4-D and 2,4-DP) . Nitro groups (e.g., in acifluorfen, a diphenyl ether herbicide) enhance redox activity and electron withdrawal, which may increase reactivity toward biological targets .

Heterocyclic Core Differences: Thiazole vs. Benzothiazole vs. Thiazole: The fused benzene ring in benzothiazoles () enhances aromaticity and stability, impacting pharmacokinetics in medicinal applications .

Toxicity and Environmental Impact

  • Similar risks may apply to the target compound.
  • Spill management protocols for dichlorophenoxy derivatives emphasize containment and absorption .

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